molecular formula C13H16N2O2 B7503263 N-cyclopentyl-4-methyl-4H-furo[3,2-b]pyrrole-5-carboxamide

N-cyclopentyl-4-methyl-4H-furo[3,2-b]pyrrole-5-carboxamide

Cat. No.: B7503263
M. Wt: 232.28 g/mol
InChI Key: GALMTVXNVOIBAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl-4-methyl-4H-furo[3,2-b]pyrrole-5-carboxamide is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound belongs to the class of furo[3,2-b]pyrroles, which are known for their diverse biological activities and synthetic versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-4-methyl-4H-furo[3,2-b]pyrrole-5-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid with cyclopentylamine. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine, under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-4-methyl-4H-furo[3,2-b]pyrrole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-cyclopentyl-4-methyl-4H-furo[3,2-b]pyrrole-5-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-cyclopentyl-4-methyl-4H-furo[3,2-b]pyrrole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact molecular pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxamide
  • 2-(tert-Butyldimethylsilyloxy)methylfuro[3,2-b]pyridine-6-carboxylic acid
  • 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid

Uniqueness

N-cyclopentyl-4-methyl-4H-furo[3,2-b]pyrrole-5-carboxamide is unique due to its specific substitution pattern and the presence of the cyclopentyl group, which can influence its biological activity and chemical reactivity.

Properties

IUPAC Name

N-cyclopentyl-4-methylfuro[3,2-b]pyrrole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-15-10-6-7-17-12(10)8-11(15)13(16)14-9-4-2-3-5-9/h6-9H,2-5H2,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GALMTVXNVOIBAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C1C(=O)NC3CCCC3)OC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.